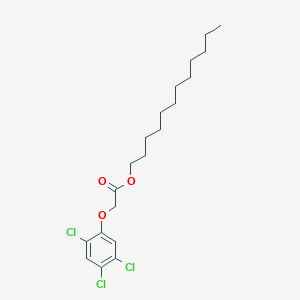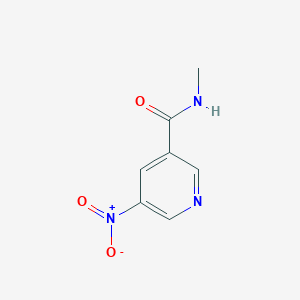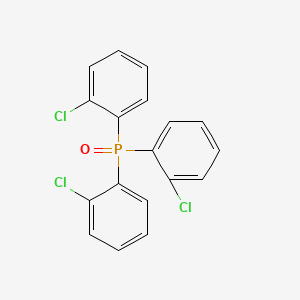
2,3,6-Trimethyloct-4-ene-2,3,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethyloct-4-ene-2,3,6-triol is an organic compound characterized by the presence of three hydroxyl groups (-OH) and a double bond within its carbon chain This compound falls under the category of polyhydroxy alcohols, which are known for their multiple hydroxyl functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloct-4-ene-2,3,6-triol typically involves multi-step organic reactions. One common method is the hydroxylation of a precursor compound, such as 2,3,6-Trimethyloct-4-ene, using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to facilitate the hydroxylation reaction. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
2,3,6-Trimethyloct-4-ene-2,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) at elevated pressure.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0-5°C.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3,6-Trimethyloctane-2,3,6-triol.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
2,3,6-Trimethyloct-4-ene-2,3,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2,3,6-Trimethyloct-4-ene-2,3,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
2,3,6-Trimethyloctane-2,3,6-triol: Lacks the double bond, resulting in different reactivity and applications.
2,3,6-Trimethylhexane-2,3,6-triol: Shorter carbon chain, affecting its physical and chemical properties.
2,3,6-Trimethylhept-4-ene-2,3,6-triol: Similar structure but with a different carbon chain length, influencing its behavior in reactions.
Uniqueness
2,3,6-Trimethyloct-4-ene-2,3,6-triol is unique due to its combination of three hydroxyl groups and a double bond within an eight-carbon chain. This structural arrangement provides distinct reactivity and versatility, making it valuable for specific applications in synthesis, research, and industry.
属性
CAS 编号 |
58497-15-7 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2,3,6-trimethyloct-4-ene-2,3,6-triol |
InChI |
InChI=1S/C11H22O3/c1-6-10(4,13)7-8-11(5,14)9(2,3)12/h7-8,12-14H,6H2,1-5H3 |
InChI 键 |
UEAIZJMLUFNYCT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C=CC(C)(C(C)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


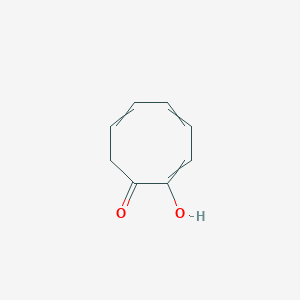
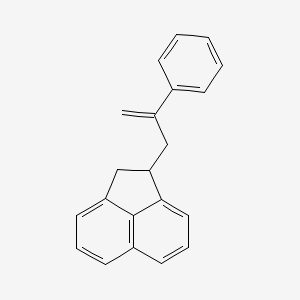





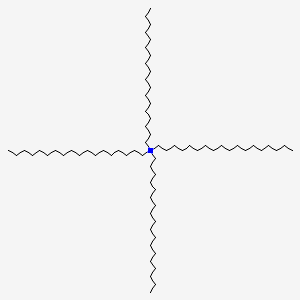
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
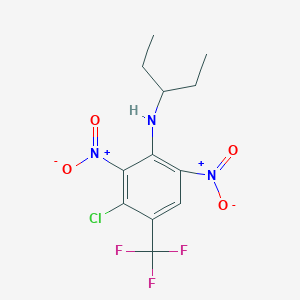
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
